molecular formula C17H22N2O2 B11799859 1-(2-Methoxyethyl)-3-(phenyl(prop-2-yn-1-ylamino)methyl)pyrrolidin-2-one

1-(2-Methoxyethyl)-3-(phenyl(prop-2-yn-1-ylamino)methyl)pyrrolidin-2-one

Katalognummer: B11799859
Molekulargewicht: 286.37 g/mol
InChI-Schlüssel: IFGJSJHIUHSNPC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Methoxyethyl)-3-(phenyl(prop-2-yn-1-ylamino)methyl)pyrrolidin-2-one is a synthetic organic compound. Its structure includes a pyrrolidinone ring substituted with a methoxyethyl group and a phenyl(prop-2-yn-1-ylamino)methyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxyethyl)-3-(phenyl(prop-2-yn-1-ylamino)methyl)pyrrolidin-2-one can be achieved through multi-step organic synthesis. A possible synthetic route might involve:

    Formation of the pyrrolidinone ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the methoxyethyl group: This step might involve nucleophilic substitution reactions.

    Attachment of the phenyl(prop-2-yn-1-ylamino)methyl group: This could be done through amination reactions followed by alkylation.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-Methoxyethyl)-3-(phenyl(prop-2-yn-1-ylamino)methyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: This might involve the use of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride could be used.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

1-(2-Methoxyethyl)-3-(phenyl(prop-2-yn-1-ylamino)methyl)pyrrolidin-2-one could have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigation of its pharmacological properties and potential therapeutic uses.

    Industry: Use as an intermediate in the production of pharmaceuticals or other fine chemicals.

Wirkmechanismus

The mechanism of action of 1-(2-Methoxyethyl)-3-(phenyl(prop-2-yn-1-ylamino)methyl)pyrrolidin-2-one would depend on its specific biological activity. It might interact with molecular targets such as enzymes, receptors, or nucleic acids, affecting various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-(2-Methoxyethyl)-3-(phenylmethyl)pyrrolidin-2-one
  • 1-(2-Methoxyethyl)-3-(prop-2-yn-1-ylamino)methyl)pyrrolidin-2-one

Uniqueness

1-(2-Methoxyethyl)-3-(phenyl(prop-2-yn-1-ylamino)methyl)pyrrolidin-2-one is unique due to the presence of both the methoxyethyl and phenyl(prop-2-yn-1-ylamino)methyl groups, which might confer distinct chemical and biological properties compared to similar compounds.

Eigenschaften

Molekularformel

C17H22N2O2

Molekulargewicht

286.37 g/mol

IUPAC-Name

1-(2-methoxyethyl)-3-[phenyl-(prop-2-ynylamino)methyl]pyrrolidin-2-one

InChI

InChI=1S/C17H22N2O2/c1-3-10-18-16(14-7-5-4-6-8-14)15-9-11-19(17(15)20)12-13-21-2/h1,4-8,15-16,18H,9-13H2,2H3

InChI-Schlüssel

IFGJSJHIUHSNPC-UHFFFAOYSA-N

Kanonische SMILES

COCCN1CCC(C1=O)C(C2=CC=CC=C2)NCC#C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.